molecular formula C8H4BrClN2OS B2775731 5-(4-Bromo-2-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione CAS No. 1157455-35-0

5-(4-Bromo-2-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione

Cat. No. B2775731
CAS RN: 1157455-35-0
M. Wt: 291.55
InChI Key: ABTAQXKFAPYHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromo-2-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione, also known as BCT, is a chemical compound that has been of interest to researchers due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

The synthesis of 1,3,4-oxadiazole N-Mannich bases has been explored for their antimicrobial and anti-proliferative activities. These compounds exhibit significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and yeast-like pathogenic fungi. Specifically, derivatives with piperazinomethyl groups have shown broad-spectrum antibacterial activities. Moreover, certain compounds within this class have demonstrated potent anti-proliferative activity against various cancer cell lines, including prostate cancer, human colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).

Corrosion Inhibition

Oxadiazole derivatives have also been investigated for their role in corrosion inhibition, particularly for mild steel in hydrochloric acid solution. The studies found that these compounds can significantly inhibit corrosion, demonstrating high efficiency at certain concentrations and temperatures. The effectiveness of these inhibitors has been confirmed through various techniques, including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization. The surface analysis via Scanning Electron Microscope (SEM) further supports the protective layer formation hypothesis by these derivatives on the metal surface (Kalia et al., 2020).

Synthesis and Characterization

The synthesis and characterization of 1,3,4-oxadiazole-2-thione derivatives have been subjects of research, leading to the development of novel compounds with potential bioactivities that have not been reported previously. These activities include, but are not limited to, antimicrobial and fungicidal properties. The novel compounds are characterized using various spectroscopic techniques, demonstrating the versatility of 1,3,4-oxadiazole derivatives in producing compounds with significant biological and chemical properties (Xiang Jian-nan, 2009).

properties

IUPAC Name

5-(4-bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2OS/c9-4-1-2-5(6(10)3-4)7-11-12-8(14)13-7/h1-3H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTAQXKFAPYHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.